Strebloside

Description

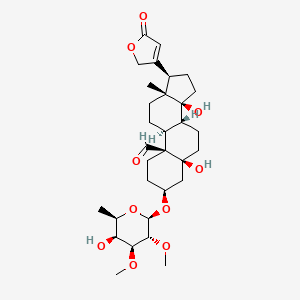

Structure

2D Structure

3D Structure

Properties

CAS No. |

59015-79-1 |

|---|---|

Molecular Formula |

C31H46O10 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24+,25+,26-,27+,28-,29+,30+,31+/m1/s1 |

InChI Key |

BGGIZHKHJBQRTI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Synonyms |

mansonin mansonine |

Origin of Product |

United States |

Isolation, Structural Characterization, and Chemical Modifications of Strebloside

Methodologies for Isolation and Purification from Streblus asper Extracts

The journey to obtaining pure strebloside begins with the careful collection and processing of plant material from Streblus asper, commonly known as the Siamese rough bush. Various parts of the plant, including the stem bark, flowers, leaves, and twigs, have been utilized as sources for the isolation of this compound.

The initial step typically involves the extraction of the dried and powdered plant material with a polar solvent, most commonly methanol. This process is designed to efficiently draw out a wide range of chemical constituents, including the target cardiac glycosides. Following extraction, the crude methanol extract undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common partitioning scheme involves the use of n-hexane and chloroform. The chloroform-soluble fraction is of particular interest as it is often enriched with cardiac glycosides like this compound.

To isolate this compound from this complex mixture, researchers employ various chromatographic techniques. Column chromatography, using silica gel as the stationary phase, is a fundamental method for the initial separation of compounds. Further purification is often achieved through more advanced chromatographic methods, which may include preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield highly purified this compound.

Spectroscopic Techniques for Structural Elucidation and Absolute Configuration Assignment

Once isolated, the precise chemical structure and stereochemistry of this compound are determined using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are pivotal in piecing together the molecular architecture of this compound.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms within the molecule.

¹³C NMR reveals the carbon skeleton of the compound.

2D NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the intricate network of connections between protons and carbons, allowing for the unambiguous assignment of all signals in the NMR spectra.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is utilized to determine the precise molecular weight and elemental composition of this compound, which is crucial for confirming its molecular formula.

Other Spectroscopic Methods:

Infrared (IR) Spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (-OH) groups and the unsaturated lactone ring, which are characteristic features of cardiac glycosides.

Ultraviolet (UV) Spectroscopy provides information about the electronic transitions within the molecule, often revealing the presence of chromophores like the α,β-unsaturated lactone system.

Absolute Configuration Assignment: Determining the absolute three-dimensional arrangement of atoms in this compound is critical for understanding its biological activity. This is achieved through:

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the compound. By comparing the experimental ECD spectrum of this compound with that of known cardiac glycosides, such as digoxin (B3395198) (whose absolute configuration has been confirmed by X-ray diffraction), the absolute configuration of this compound can be confidently assigned.

The collective data from these spectroscopic methods provide a comprehensive and detailed picture of the structure of this compound, confirming it as a complex cardiac glycoside with a unique arrangement of its steroidal core, sugar moiety, and functional groups.

Semi-synthetic Derivatization and Analogues Synthesis for Research Purposes

To investigate the structure-activity relationships (SAR) of this compound and to potentially develop new therapeutic agents with improved properties, scientists have engaged in the semi-synthetic derivatization of the natural product. This involves chemically modifying specific functional groups on the this compound molecule to create a library of related compounds, or analogues.

Synthesis of Novel this compound Analogues

Starting with purified (+)-strebloside, a variety of chemical reactions can be performed to introduce new functionalities or alter existing ones. For instance, the hydroxyl groups on the sugar moiety or the steroidal nucleus can be acylated or etherified. The formyl group at the C-10 position and the lactone ring at the C-17 position also present opportunities for chemical modification.

A notable example is the synthesis of a series of analogues, designated 5a-g in some studies, derived from (+)-strebloside. These modifications are designed to probe the importance of different parts of the molecule for its biological activity.

Characterization of Synthesized Derivatives

Each newly synthesized this compound analogue must be rigorously characterized to confirm its structure and purity. The same suite of spectroscopic techniques used for the elucidation of the parent compound is employed for this purpose:

NMR Spectroscopy (¹H, ¹³C, and 2D NMR) is essential to verify that the intended chemical modification has occurred at the correct position and to fully assign the structure of the new derivative.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized analogue, ensuring that the expected chemical transformation has taken place.

By systematically synthesizing and characterizing a range of this compound derivatives, researchers can gain valuable insights into which structural features are crucial for its biological effects. This knowledge is instrumental in the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Molecular and Cellular Mechanisms of Action of Strebloside

Interaction with Primary Molecular Targets

Direct Inhibition and Binding Dynamics with Na+/K+-ATPase (NKA)

Strebloside functions as a potent inhibitor of the Na+/K+-ATPase (NKA) enzyme, a critical transmembrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane. nih.govmdpi.com This inhibitory action is the cornerstone of its biological activity. Mechanistic studies, including in vitro assays and molecular docking analyses, have demonstrated that this compound binds to and inhibits NKA in a manner analogous to other well-known cardiac glycosides like digitoxin (B75463). nih.govacs.org This inhibition is concentration-dependent. nih.gov

The binding of this compound to NKA is a nuanced process influenced by its distinct chemical structure, which includes an unusual formyl group at the C-10 position. nih.gov Molecular docking studies have been employed to investigate the interaction between this compound, its derivatives, and NKA. mdpi.comnih.gov These studies, comparing this compound with compounds like digoxin (B3395198), have provided insights into the structural requirements for binding. mdpi.comacs.org For instance, the saccharide moiety at C-3 and specific hydroxyl groups are crucial for the interaction with NKA. mdpi.com The binding of cardiac glycosides to NKA can trigger downstream signaling cascades, and this interaction is not solely dependent on the inhibitory potency but also on the ligand-binding affinity to the NKA receptor complex. thieme-connect.com

| Compound | Key Structural Feature | Interaction with Na+/K+-ATPase | Reference |

|---|---|---|---|

| This compound | Unusual formyl group at C-10 | Binds and inhibits in a concentration-dependent manner, similar to digitoxin. | nih.govacs.org |

| Digitoxin | Standard cardiac glycoside structure | Serves as a positive control for NKA inhibition studies. | nih.gov |

| Digoxin | Similar steroid core to this compound | Docking studies show its interaction is driven by the hydrophobicity of the steroid core. | mdpi.comresearchgate.net |

Modulation of Intracellular Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound initiates a series of intracellular signaling events that affect various cellular processes.

Regulation of the Extracellular Signal-Regulated Kinase (ERK) Pathway

This compound has been shown to induce the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, a component of the broader Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govcjnmcpu.com In studies involving ovarian cancer cells, treatment with this compound led to the induced activation of ERK. nih.gov This activation is a common feature shared with other cardiac glycosides like digitoxin and is considered a downstream effect of NKA inhibition. nih.gov The activation of the ERK pathway by this compound has been linked to subsequent cellular outcomes, such as the downregulation of mutant p53 protein expression. nih.gov

Influence on the Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound influences the broader Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. nih.govcjnmcpu.com The activation of ERK is a key event within the MAPK pathway modulation by this compound. nih.gov Research suggests that the MAPK pathway is downstream of Na+/K+-ATPase and contributes to cellular responses induced by cardiac glycosides. nih.gov For instance, the inhibition of NHL cell proliferation by this compound occurs through the MAPK-ERK pathway. cjnmcpu.com Furthermore, the reduction of mutant p53 levels by cardiac glycosides is mediated through MAPK signaling initiated by NKA inhibition. nih.gov

Inhibition of Nuclear Factor Kappa B (NF-κB) Activation

This compound has been demonstrated to potently inhibit the activity of Nuclear Factor Kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival. nih.govmdpi.comcjnmcpu.com In ovarian cancer cells, this compound treatment, in the presence of TNF-α (a known activator of NF-κB), resulted in a significant decrease in NF-κB signaling. nih.gov This inhibitory effect on NF-κB is a shared characteristic among cardiac glycosides and is thought to contribute to their anti-inflammatory and anti-cancer properties. nih.gov Mechanistic investigations suggest that this compound may directly target NF-κB to mediate its bioactivity. nih.gov

Disruption of p53 and Murine Double Minute 2 (MDM2) Interaction

This compound influences the p53 tumor suppressor pathway. nih.govmdpi.com A significant finding is its ability to potently inhibit the expression of mutant p53 protein in human ovarian cancer cells. nih.govacs.org This effect is mediated through the induction of the ERK pathway. nih.gov Furthermore, molecular docking studies have indicated that this compound and its aglycone, strophanthidin, can bind to Murine Double Minute 2 (MDM2). mdpi.comresearchgate.net MDM2 is a negative regulator of p53, and by binding to MDM2, this compound may disrupt the p53/MDM2 interaction. mdpi.comnih.gov This disruption can lead to the stabilization and activation of p53, enhancing its tumor-suppressive functions. rogelcancercenter.orgdovepress.com The ability of cardenolides like this compound to bind to MDM2 suggests they could function as a novel class of MDM2 inhibitors. nih.gov

| Signaling Pathway | Effect of this compound | Key Downstream Consequences | Reference |

|---|---|---|---|

| ERK Pathway | Activation/Induction | Decreased mutant p53 expression. | nih.govacs.orgcjnmcpu.com |

| MAPK Pathway | Activation | Inhibition of cell proliferation; decreased mutant p53 expression. | nih.govcjnmcpu.com |

| NF-κB Pathway | Inhibition of activation | Potential anti-inflammatory and anti-cancer effects. | nih.govmdpi.comcjnmcpu.comnih.gov |

| p53/MDM2 Interaction | Disruption (potential) | Inhibition of mutant p53 expression; potential stabilization and activation of p53. | nih.govmdpi.comnih.gov |

Engagement with Hypoxia-Inducible Factor 1 (HIF-1) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathways (via FIH-1 and KEAP1)

This compound has been shown to interact with key regulators of the Hypoxia-Inducible Factor 1 (HIF-1) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathways. nih.govresearchgate.netnih.gov Molecular docking studies indicate that this compound can bind to the Factor Inhibiting HIF-1 (FIH-1). nih.govresearchgate.netnih.gov FIH-1 is an asparaginyl hydroxylase that negatively regulates HIF-1α transcriptional activity by preventing its interaction with coactivators. frontiersin.org By interacting with FIH-1, this compound may modulate the HIF-1 signaling pathway, which is crucial for cellular adaptation to low oxygen conditions and is often dysregulated in cancer. nih.govfrontiersin.org

Furthermore, this compound and its aglycone, strophanthidin, have been found to bind to Kelch-like ECH-associated protein 1 (KEAP1). nih.govresearchgate.netnih.gov KEAP1 is a negative regulator of Nrf2, a transcription factor that controls the expression of antioxidant and cytoprotective genes. nih.govfrontiersin.org The binding of this compound to KEAP1 suggests a potential mechanism for the activation of the Nrf2 pathway, which could in turn influence cellular responses to oxidative stress. nih.govresearchgate.netnih.gov

| Compound | Target Protein | Predicted Interaction | Potential Downstream Effect |

|---|---|---|---|

| This compound | FIH-1 | Binding interaction nih.govresearchgate.netnih.gov | Modulation of HIF-1α transcriptional activity nih.gov |

| This compound | KEAP1 | Binding interaction nih.govresearchgate.netnih.gov | Activation of the Nrf2 pathway nih.govresearchgate.net |

Interaction with Phosphoinositide 3-Kinase (PI3K) and Akt1 Pathway

Research indicates that this compound and its aglycone, strophanthidin, can dock to the active pocket of Phosphoinositide 3-Kinase (PI3K). nih.govresearchgate.netnih.gov The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov By binding to PI3K, this compound may directly influence the activity of this pathway. nih.govresearchgate.netnih.gov The interaction suggests a potential mechanism by which this compound could modulate downstream signaling events, including the phosphorylation of Akt1, a key protein kinase in this cascade. nih.govresearchgate.netwilddata.cn

Investigation of Histone Deacetylase (HDAC) Interactions and Binding Affinity

Molecular docking studies have explored the interaction between this compound and various Histone Deacetylase (HDAC) isoforms, including HDAC1, HDAC4, HDAC6, HDAC7, and HDAC8. nih.govresearchgate.net While this compound and its aglycone, strophanthidin, can fit into the central cavity of these proteins, the rigid structure of the steroid core and lactone unit prevents them from reaching the active site. nih.govresearchgate.net This results in a low binding affinity, suggesting that this compound does not directly target HDACs to induce apoptosis. nih.govresearchgate.net Instead, its pro-apoptotic effects are likely mediated through other signaling pathways. nih.govresearchgate.net

| Compound | HDAC Isoform | Predicted Binding Affinity | Conclusion |

|---|---|---|---|

| This compound | HDAC1, HDAC4, HDAC6, HDAC7, HDAC8 | Low nih.govresearchgate.net | Does not directly target HDACs for apoptosis induction nih.govresearchgate.net |

Induction of Programmed Cell Death and Cell Cycle Regulation

Mechanisms of Cell Cycle Arrest (e.g., G2 phase)

This compound has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells. nih.govacs.orguic.edu In human ovarian cancer cells (OVCAR3), treatment with this compound led to an accumulation of cells in the G2 phase of the cell cycle. nih.govacs.orguic.edu This arrest is associated with an increase in the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. nih.gov The induction of p53 can also contribute to G2/M arrest by transcriptionally activating p21 and 14-3-3σ. medsci.org

Activation of Apoptotic Cascades (e.g., PARP cleavage, caspase signaling)

A significant mechanism of this compound's anticancer activity is the induction of apoptosis. nih.govacs.orguic.edu Treatment with this compound leads to the activation of key apoptotic markers. nih.gov In OVCAR3 cells, this compound treatment resulted in a notable increase in the levels of cleaved caspase-3 and its downstream target, cleaved Poly (ADP-ribose) polymerase (PARP). nih.gov PARP cleavage is a hallmark of apoptosis, indicating the activation of the caspase signaling cascade. frontiersin.orgnih.gov Furthermore, this compound has been shown to downregulate the anti-apoptotic protein Mcl-1, further promoting the apoptotic process. nih.gov

Structure Activity Relationships Sar of Strebloside and Its Analogues

Determinants of Biological Activity within the Strebloside Scaffold

The potent cytotoxicity of this compound is not attributed to a single functional group but rather to the synergistic interplay of several key structural components. nih.govscielo.bracs.orgnih.govresearchgate.netfigshare.com The primary determinants of its biological activity are the C-3 saccharide moiety, the C-10 formyl group, the C-5 and C-14 hydroxy groups, and the C-17 lactone unit. nih.govscielo.bracs.orgnih.govresearchgate.netfigshare.comsci-hub.senotulaebotanicae.ro The established conformation of the steroid core is also crucial for its interaction with biological targets like Na+/K+-ATPase. nih.govnih.gov

Functional Role of the C-3 Saccharide Moiety

The sugar unit attached at the C-3 position of the steroid core plays a critical role in the biological activity of this compound. nih.govscielo.bracs.orgnih.govresearchgate.netfigshare.comsci-hub.senotulaebotanicae.ro This saccharide moiety is not merely a passive component but actively participates in the binding to target proteins. nih.govmdpi.com The presence of the sugar enhances the activity of the aglycone (the steroid part without the sugar). nuph.edu.ua

Studies have shown that the C-3 saccharide moiety is important for the interaction with Na+/K+-ATPase. nih.govnih.gov It contributes to the conformational changes and interactions necessary for stable binding. nih.gov For example, the C-4' hydroxy group on the sugar can form hydrogen bonds with amino acid residues of the enzyme. nih.govnih.gov While modification of the C-4' hydroxy group, such as through acetylation, can be tolerated to some extent, complete removal or significant alteration of the sugar moiety leads to a substantial loss of activity. nih.govthieme-connect.com The oxygen atom that links the steroid and the sugar is also essential for high activity. sci-hub.se The absence of the saccharide moiety, as seen in the aglycone strophanthidin, results in a different binding pose and can decrease binding affinity. nih.govmdpi.com

Table 1: Impact of C-3 Saccharide Moiety Modifications on Cytotoxicity

Compound Modification Effect on Cytotoxicity Reference This compound Intact C-3 saccharide Potent nih.gov (+)-4′-O-acetylthis compound Acetylation at C-4' of the sugar Retained, but slightly reduced nih.gov (+)-4′-O-benzoylthis compound Benzoylation at C-4' of the sugar Reduced activity nih.gov Strophanthidin (aglycone) Removal of the C-3 saccharide Reduced activity compared to glycoside nih.gov

Significance of the C-10 Formyl Group

The formyl group (an aldehyde) at the C-10 position is a critical determinant of this compound's high cytotoxicity. nih.govscielo.bracs.orgnih.govresearchgate.netfigshare.comsci-hub.senotulaebotanicae.rothieme-connect.compreprints.org This group is involved in hydrogen bonding with the Na+/K+-ATPase enzyme. nih.govnih.gov

Research has shown that an aldehyde at the C-10 position generally leads to higher activity compared to a methyl or carboxyl group at the same position. rsc.org For instance, reduction of the C-10 formyl group to a hydroxymethyl group can retain the cytotoxic activity, as seen in (+)-19-hydroxykamaloside. nih.gov However, oxidation of the formyl group to a carboxylic acid leads to a significant decrease or complete loss of activity. nih.govnih.gov This is because the negatively charged carboxylate group can have repulsive interactions with negatively charged residues in the binding pocket of the target enzyme. nih.gov

Table 2: Influence of C-10 Group on Cytotoxicity

Compound Group at C-10 Effect on Cytotoxicity Reference This compound Formyl High nih.gov (+)-19-hydroxykamaloside Hydroxymethyl Similar to this compound nih.gov This compound derivative with C-10 carboxylic acid Carboxylic acid Abolished nih.gov

Contributions of C-5 and C-14 Hydroxy Groups

The hydroxy groups at positions C-5 and C-14 of the steroid nucleus are also crucial for the biological activity of this compound. nih.govscielo.bracs.orgnih.govresearchgate.netfigshare.comsci-hub.senotulaebotanicae.ro These groups participate in forming hydrogen bonds with the Na+/K+-ATPase enzyme, contributing to the stability of the drug-receptor complex. nih.govnih.gov

The C-5 hydroxy group can form a hydrogen bond with the side chain of glutamic acid at position 111 (Glu111) of Na+/K+-ATPase. nih.gov Similarly, the C-14 hydroxy group can interact with threonine at position 797 (Thr797). nih.govnih.gov The absence of these hydroxy groups, as seen in some analogues, leads to the loss of these hydrogen bonds and a substantial decrease in binding affinity and cytotoxicity. nih.gov A preliminary structure-activity relationship study indicated that the C-14 hydroxy group, in particular, plays an important role in potentiating the cytotoxic effect. nih.govnih.gov

Importance of the C-17 Lactone Unit and Steroid Core Modifications

The unsaturated lactone ring at the C-17 position is a hallmark of cardiac glycosides and is essential for the activity of this compound. scielo.brsci-hub.senih.gov This five-membered lactone ring must be in the β-configuration for optimal activity. nuph.edu.ua The lactone unit fits into a hydrophobic funnel of the Na+/K+-ATPase. mdpi.com

Table 3: Effect of C-17 Lactone and Steroid Core Modifications on Cytotoxicity

Compound Modification Effect on Cytotoxicity Reference This compound Unsaturated C-17 lactone Potent preprints.org (+)-17β-hydroxythis compound Isomerization and hydroxylation at C-17 Inactive preprints.org (+)-20,22-dihydro-14,21-epoxythis compound Saturated C-17 lactone and additional epoxy ring Inactive preprints.org

Pre Clinical Efficacy Studies and Comparative Biological Activities of Strebloside

In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Strebloside has demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines in laboratory settings.

Research has shown that this compound is active against a broad spectrum of human cancer cell models. It has exhibited potent cytotoxicity against HT-29 colon cancer cells and KB nasopharyngeal cells. nih.gov Further studies confirmed its efficacy against other cancer types, including HeLa human cervical cancer cells (ED₅₀ 0.06 µM) and non-small cell lung cancer cells (H1299). nih.gov

A significant body of research has focused on its effects on high-grade serous ovarian cancer cells, demonstrating growth inhibition in multiple lines, including OVCAR3, OVSAHO, Kuramochi, OVCAR4, OVCAR5, and OVCAR8. nih.govacs.org Additionally, this compound has shown activity against breast cancer cell lines such as MDA-MB-231. nih.gov One study noted that an ethyl acetate (B1210297) extract of S. asper bark, from which this compound is derived, led to a decrease in tumor volume in mice with Dalton's ascitic lymphoma cells. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

| Cell Line | Cancer Type | IC₅₀ / ED₅₀ (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical | 0.06 | nih.gov |

| HT-29 | Colon | 0.17 | nih.gov |

| H1299 | Non-small cell lung | 0.11 | nih.gov |

| OVCAR3 | Ovarian | 0.044 | nih.gov |

| MDA-MB-231 | Breast | 0.134 | nih.gov |

| MDA-MB-435 | Melanoma | 0.090 | nih.gov |

| OVCAR4 | Ovarian | Active | nih.gov |

| OVCAR5 | Ovarian | Active | nih.gov |

| OVCAR8 | Ovarian | Active | nih.gov |

| OVSAHO | Ovarian | Active | nih.gov |

IC₅₀/ED₅₀ values represent the concentration required to inhibit 50% of cell growth or viability.

The anti-cancer activity of this compound has been compared to that of well-known cardiac glycosides like digoxin (B3395198) and digitoxin (B75463). In a direct comparison, this compound (IC₅₀ 0.17 µM) was found to be more potent than digoxin (IC₅₀ 0.38 µM) against the HT-29 colon cancer cell line. nih.gov It also showed greater potency against H1299 lung cancer cells (IC₅₀ 0.11 µM) compared to digoxin (IC₅₀ 0.46 µM). nih.gov

Table 2: Comparative In Vitro Cytotoxicity of this compound and Digoxin This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | HT-29 (Colon) | 0.17 | nih.gov |

| Digoxin | HT-29 (Colon) | 0.38 | nih.gov |

| This compound | H1299 (Lung) | 0.11 | nih.gov |

| Digoxin | H1299 (Lung) | 0.46 | nih.gov |

In Vivo Efficacy Assessment in Experimental Animal Models (e.g., xenograft models, hollow fiber assays)

The anti-tumor effects of this compound have also been assessed in living animal models to determine its potential efficacy in a more complex biological system.

This compound's in vivo efficacy has been evaluated using the hollow fiber assay in immunodeficient mice. researchgate.net In this model, cancer cells are grown inside hollow fibers which are then implanted into the mice. acs.org When evaluated in NCr nu/nu mice with implanted hollow fibers containing either MDA-MB-231 human breast cancer cells or OVCAR3 human ovarian cancer cells, this compound demonstrated significant cell growth inhibitory activity. nih.govresearchgate.netacs.org This activity was observed in a dose range of 5–30 mg/kg. nih.govacs.org

Comparative studies have highlighted some differences between this compound and other cardiac glycosides in animal models. Notably, this compound was found to exhibit lower toxicity in mice when compared with digoxin, a clinically used cardiac glycoside that has also been investigated for its antitumor activity. nih.gov

Broader Biological Activities Investigated in Research Contexts

The anti-cancer effects of this compound are rooted in its activity as a cardiac glycoside, which involves the inhibition of the Na+/K+-ATPase enzyme. nih.gov This primary action triggers a cascade of downstream cellular events that contribute to its anti-proliferative and cytotoxic properties.

Mechanistic studies have revealed that this compound's inhibition of the Na+/K+-ATPase pump affects several critical cellular processes. nih.gov It has been shown to block cell cycle progression at the G2/M phase in OVCAR3 ovarian cancer cells. nih.govacs.org Furthermore, this compound treatment leads to the induction of apoptosis (programmed cell death), as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase) and an increase in cleaved caspase 3. nih.gov The compound also downregulates the anti-apoptotic protein Mcl-1, further promoting cell death. nih.gov

In addition to inducing apoptosis and cell cycle arrest, this compound has been found to inhibit NF-κB (nuclear factor kappa B) activity in human ovarian cancer cells and potently inhibit the expression of mutant p53 through the induction of ERK pathways. nih.govacs.org These findings indicate that this compound engages multiple signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov

Anti-filarial Activity Research in In Vitro and In Vivo Animal Models

Lymphatic filariasis is a debilitating disease caused by parasitic worms, and the search for effective treatments has led researchers to investigate natural compounds like this compound. Early research identified the stem bark of Streblus asper as a traditional remedy for filarial conditions such as lymphedema and chyluria. Subsequent scientific investigations aimed to isolate and evaluate the active constituents responsible for this activity.

Systematic investigation into the stem bark of Streblus asper revealed that its macrofilaricidal (ability to kill adult worms) and adult sterilizing activities were localized in two specific cardiac glycosides: asperoside and this compound. These compounds were identified as the major active principles against the filarial parasite. However, a significant challenge associated with these potent compounds is their inherent cardiotonicity, leading to toxicity concerns that have hindered their development as mainstream anti-filarial drugs.

| Compound | Filarial Parasite Model | Observed Activity | Key Finding |

| This compound | General (from S. asper extract) | Macrofilaricidal, Adult female sterilization | Identified as a major active constituent responsible for the anti-filarial effects of the plant's stem bark. |

Investigations into Other Antimicrobial Properties

The broader antimicrobial potential of Streblus asper, the plant source of this compound, has been noted in multiple bioactivity screenings. researchgate.netnih.gov While cardiac glycosides are established as the major active components of the plant, specific studies focusing on the isolated compound this compound against a wide range of bacteria and fungi are less detailed in the available literature. nih.gov

Research on crude extracts from Streblus asper has demonstrated selective bactericidal activity. For instance, a 50% ethanol (B145695) extract of the leaves was effective against Streptococcus species, particularly Streptococcus mutans, which is strongly associated with dental caries. nih.gov However, this same extract showed no effect against other common bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, nor against the fungus Candida albicans. nih.gov The active compound in that particular study was determined to have a molecular weight larger than 10,000 Da, suggesting that the observed activity was not attributable to this compound. nih.gov While this compound is a known bioactive component of the plant, further research is required to delineate its specific spectrum of activity against various bacterial and fungal pathogens. researchgate.netnih.gov

Studies on Anti-inflammatory Research Potential

This compound has demonstrated significant potential as an anti-inflammatory agent, primarily through its ability to modulate key signaling pathways involved in the inflammatory response. nih.govnih.gov Research has shown that this compound can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial protein complex that acts as a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. nih.gov

Studies in human ovarian cancer cells have confirmed that (+)-strebloside inhibits NF-κB transcription activity. nih.govnih.gov This mechanism is consistent with the actions of other cardiac glycosides and suggests that these compounds could be valuable for targeting the pro-inflammatory components associated with various diseases, including cancer. nih.gov The ability of this compound to suppress NF-κB activation underscores its potential for development as a treatment for chronic inflammatory conditions. nih.gov

| Compound | Mechanism of Action | Effect | Cell Model |

| (+)-Strebloside | Inhibition of NF-κB pathway activation | Suppression of inflammatory response | Human Ovarian Cancer Cells |

| Strophanthidin (aglycone of this compound) | Inhibition of NF-κB pathway activation | Suppression of inflammatory response | Not specified |

Research into Neuroprotective Effects

The potential for this compound to exert neuroprotective effects has been suggested by studies on its plant source, S. asper, and by research into the broader class of cardiac glycosides. researchgate.netacs.org While direct studies on this compound for neuroprotection are limited, compelling evidence from related compounds provides a strong rationale for its investigation in this area.

A chemical genetic screen using a cortical brain slice model of ischemic stroke identified the cardiac glycoside neriifolin (B146818) as a compound with previously unappreciated neuroprotective action. nih.gov This discovery highlighted the Na+/K+-ATPase, the putative target of cardiac glycosides, as a potential therapeutic target for stroke. nih.govresearchgate.net Subsequent testing showed that other cardiac glycosides also possessed neuroprotective activity. nih.gov Given that this compound functions as a cardiac glycoside by inhibiting the Na+/K+-ATPase, it is plausible that it shares the neuroprotective properties observed in other members of its class. nih.govnih.gov Natural products are increasingly being investigated as a source for new drugs to manage ischemic stroke by targeting complex processes like oxidative stress, inflammation, and apoptosis. nih.govnih.gov

Analytical Methodologies and Computational Approaches in Strebloside Research

Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification in Research Samples (e.g., HPLC-Q-TOF-MS)

Advanced chromatographic and spectrometric techniques are indispensable for the precise characterization and quantification of Strebloside and other cardiac glycosides in complex biological and plant samples. High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) stands out as a powerful tool in this regard. This hybrid mass spectrometry technique combines the high separation efficiency of liquid chromatography with the high resolution and mass accuracy of Q-TOF-MS, enabling the simultaneous identification and quantification of multiple compounds within a mixture mims.comnih.govwikipedia.orguni.lu.

In research focusing on Streblus asper, HPLC-Q-TOF-MS has been effectively employed for the characterization, quantification, and similarity evaluation of cardiac glycosides present in different parts of the plant mims.com. This method allows for the assignment of various cardiac glycoside peaks, including this compound, providing detailed insights into their chemical composition and variations across different plant tissues mims.com. The high resolution and sensitivity of UHPLC-Q-TOF-MS/MS are particularly beneficial for analyzing complex samples, such as medicinal herbs, by accurately measuring molecular mass and providing elemental composition of ions, thereby aiding in the structural elucidation of chemical constituents and metabolites uni.luuni.lu. Furthermore, this technique is utilized in metabolomics studies to analyze plasma metabolic profiles, ensuring reproducibility and stability through quality control samples guidetopharmacology.org.

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking and computational modeling are pivotal in silico approaches used to predict the binding orientations and affinities between small molecules, like this compound (ligands), and macromolecular target structures (receptors) at an atomic level thegoodscentscompany.com. These techniques offer valuable insights into binding mechanisms, energetics, and potential therapeutic applications, thereby accelerating drug discovery and optimizing ligand structures for enhanced binding affinity thegoodscentscompany.com.

Studies have extensively utilized molecular docking to investigate the interactions of (+)-Strebloside and its derivatives with various molecular targets. Key targets include Na+/K+-ATPase (NKA), which is a well-known target for cardiac glycosides, as well as other proteins such as FIH-1, HDAC, KEAP1, MDM2 (negative regulators of Nrf2 and p53), NF-κB, PI3K, and Akt1 wikipedia.orgwikidata.orgciteab.comlipidmaps.orgsigmaaldrich.com. The modeled structure of human NKA is frequently used as a receptor in these docking experiments, with software like AutoDock Vina employed to generate docking profiles wikidata.org.

Prediction of Binding Modes and Affinities

Computational modeling allows for the prediction of specific binding modes and affinities of this compound with its target proteins. For instance, docking profiles for (+)-Strebloside and its derivatives with NKA have shown a correlation between docking scores and cancer cell cytotoxicity wikipedia.orgwikidata.orglipidmaps.org. The binding mode of (+)-Strebloside to Na+/K+-ATPase has been found to be similar to that of digitoxin (B75463), with specific hydrogen bonds forming between the C-14 hydroxy group and T797, and the C-10 formyl group and Q111 residues of NKA sigmaaldrich.com. The C-3 saccharide moiety, C-10 formyl substituent, C-5 and C-14 hydroxy groups, and the C-17 lactone unit of this compound all contribute significantly to its interaction with NKA wikidata.org.

In Silico Comparative Analysis

In silico comparative analysis provides a powerful means to evaluate this compound's interactions relative to other known compounds, such as digoxin (B3395198) and its aglycone, digoxigenin (B1670575). These comparisons reveal distinct binding characteristics that may contribute to differences in their biological activities. For example, while (+)-Strebloside, digoxin, and their aglycones bind to KEAP1 and MDM2, only (+)-Strebloside, strophanthidin, and digoxigenin dock to the active pocket of PI3K wikipedia.orgwikidata.orgciteab.com. Furthermore, (+)-Strebloside and digoxin interact with FIH-1 wikipedia.orgwikidata.org.

A notable comparative finding indicates that (+)-Strebloside appears more promising than digoxin for the development of potential anticancer agents, partly due to differences in their detailed direct binding interactions with Na+/K+-ATPase and other components of the tumor microenvironment wikipedia.orglipidmaps.org. Specifically, while both bind directly to KEAP1, only (+)-Strebloside interacts with phosphoinositide 3-kinase (PI3K) lipidmaps.org. Conversely, digoxin directly interacts with NF-κB subunits p50, p52, and p65, whereas (+)-Strebloside shows limited interactions with these specific proteins lipidmaps.org. This comparative analysis highlights the nuanced molecular targeting profiles of different cardiac glycosides.

Enzyme Kinetics and Binding Affinity Determination in Mechanistic Studies

Enzyme kinetics and binding affinity determination are fundamental in mechanistic studies to understand how this compound interacts with and modulates the activity of enzymes. These studies provide quantitative data on the strength of molecular interactions and the rates of enzymatic reactions, which are crucial for elucidating the compound's mechanism of action.

In the context of this compound, enzyme kinetics and molecular docking have been employed to determine the combination modes between cardiac glycosides and Na+/K+-ATPase (NKA) mims.com. This compound has demonstrated significant activity in inhibiting Na+/K+-ATPase, with an IC50 value ranging from 7.55 to 13.60 µM mims.com. Mechanistic investigations revealed that this compound exhibits anticompetitive inhibitory characteristics towards Na+/K+-ATPase mims.com. This indicates that this compound preferentially binds to the enzyme-substrate complex rather than the free enzyme, affecting the enzyme's catalytic efficiency mims.com. These findings, supported by molecular docking, suggest that this compound can reasonably bind to the active sites of Na+/K+-ATPase, providing a basis for further pharmacological activity studies mims.com.

Bioassay-Guided Fractionation and Screening Platforms in Natural Product Discovery

Bioassay-guided fractionation is a cornerstone strategy in natural product discovery, enabling the systematic identification and isolation of bioactive compounds from complex plant extracts. This approach involves screening extracts for a specific biological activity, followed by successive fractionation steps, with each fraction being re-assayed to pinpoint the active components mdpi.comwikipedia.orgsigmaaldrich.com.

This compound itself was discovered through this very methodology, having been isolated as a major cardiac glycoside from the root bark and stem bark of Streblus asper following bioassay-guided fractionation citeab.comwikipedia.orguni.lu. This process provides a robust screening platform to identify unique chemical structures responsible for observed biological activities mdpi.comwikipedia.org. Extracts and fractions from natural sources are screened in various in vitro and in vivo bioassays, such as cancer cell line panels, to identify promising leads wikipedia.orgwikidoc.org. The active fractions are then subjected to further chromatographic separations, with the resulting sub-fractions continually tested for activity until pure, active compounds are isolated wikipedia.orgsigmaaldrich.com. This iterative process, often combined with high-throughput screening (HTS) and analytical techniques like tandem mass spectrometry, allows for the efficient discovery of novel bioactive natural products, including potential anticancer agents like this compound mdpi.comsigmaaldrich.comuni.luwikidoc.org.

Future Directions and Emerging Research Perspectives for Strebloside

In-depth Elucidation of Unexplored Molecular Targets and Downstream Pathways

Strebloside's primary established molecular target is the Na+/K+-ATPase (NKA), an enzyme critical for maintaining cellular ion homeostasis wikipedia.orgwikipedia.orgiccmp.inmims.comlipidmaps.orgbmrb.iomdpi.comnih.govnih.govnih.govguidetopharmacology.org. Beyond NKA, mechanistic investigations and molecular docking studies have revealed that this compound interacts with a broader array of targets and influences several signaling pathways. These include nuclear factor kappa B (NF-κB) and p53, both of which are central to cellular regulation and disease pathogenesis wikipedia.orgwikipedia.orgmims.combmrb.ionih.govnih.govwikidata.orgmdpi.comwikipedia.orgnih.gov. The compound has also been shown to induce the extracellular signal-regulated kinase (ERK) pathway, leading to the inhibition of mutant p53 expression wikipedia.orgwikipedia.orgmims.comnih.govmdpi.comwikipedia.orgnih.gov.

Further computational docking analyses suggest potential binding interactions with Factor Inhibiting HIF-1 (FIH-1), Kelch-like ECH-associated protein 1 (KEAP1), Mouse Double Minute 2 homolog (MDM2), Phosphoinositide 3-kinase (PI3K), and Akt1 wikipedia.orgwikipedia.orglipidmaps.orgbmrb.io. While its binding to histone deacetylases (HDACs) appears to be weak, indicating it may not directly induce apoptosis through this mechanism, its effects on NKA, Nrf2, PI3K, and p53 signaling pathways remain significant wikipedia.org. Recent proteomic analyses in Non-Hodgkin Lymphoma (NHL) models have further expanded this understanding, revealing that this compound mediates dysregulation of ionic homeostasis and oxidative stress, specifically by upregulating the STEAP3 protein and inducing ferrous iron overload, ultimately leading to ferroptosis citeab.com. This suggests that the MAPK-ERK pathway plays a crucial role in the anti-proliferative effects of this compound in NHL cells citeab.com. Future research aims to provide more detailed information on the precise interactions of this compound with these and other potential molecular targets wikipedia.orgwikipedia.orgnih.govresearchgate.net.

Advanced Synthetic Modifications for Enhanced Target Specificity and Reduced Off-target Effects

Preliminary structure-activity relationship (SAR) studies have identified key structural features of this compound that are crucial for its cytotoxic activity, including the C-10 formyl group, the C-5 and C-14 hydroxy groups, and the C-3 sugar unit iccmp.innih.govlipidmaps.orgwikipedia.orgwikidata.org. These insights provide a foundation for advanced synthetic modifications. Research has already led to the synthesis of new analogues and derivatives of this compound, with some showing altered biological profiles iccmp.inlipidmaps.orgwikipedia.orgwikidata.org. For instance, certain non-cytotoxic derivatives have been identified, indicating that targeted synthetic alterations can modulate this compound's NKA inhibitory and cancer cell cytotoxic activities wikipedia.orgwikipedia.orgiccmp.in.

A significant future direction involves designing and synthesizing novel this compound derivatives with enhanced target specificity and reduced off-target effects. The objective is to overcome challenges associated with the narrow therapeutic index and limited selectivity often observed with cardiac glycosides wikipedia.orgwikipedia.orgmims.commdpi.com. By precisely modifying its chemical structure, researchers aim to develop compounds that retain potent anticancer activity while minimizing interactions with non-cancerous cells or other physiological systems, thereby improving its therapeutic window mims.commdpi.com. This approach represents a promising strategy for developing new anticancer agents from cardiac glycosides wikipedia.orgwikipedia.orgbmrb.io.

Development of this compound-Based Research Probes and Chemical Tools

The extensive characterization of this compound's binding to NKA and its interactions with various other molecular targets (e.g., FIH-1, KEAP1, MDM2, PI3K, Akt1, NF-κB, p53) through molecular docking and in vitro ATPase assays positions it as a valuable chemical tool for mechanistic studies wikipedia.orgwikipedia.orgmims.comlipidmaps.orgbmrb.ioguidetopharmacology.orgmdpi.com. Future research will likely focus on the deliberate development of this compound-based research probes. These probes could include affinity-based probes for direct target engagement studies, fluorescently tagged derivatives for cellular localization and real-time interaction monitoring, or photoaffinity labels for identifying novel binding partners.

The ability to synthesize new analogues and derivatives iccmp.inlipidmaps.orgwikipedia.orgwikidata.org provides a platform for creating such specialized tools. These this compound-based probes would be instrumental in:

Precise Target Identification: Confirming and discovering additional, currently unexplored, molecular targets beyond those predicted by docking studies.

Pathway Dissection: Elucidating the exact sequence and interplay of downstream signaling events triggered by this compound's binding to its targets.

Mechanism of Action Studies: Gaining a more granular understanding of how this compound induces cellular responses such as apoptosis, ferroptosis, and cell cycle arrest mims.comnih.govnih.govmdpi.comciteab.comwikipedia.org. Such tools are crucial for advancing the fundamental understanding of cardiac glycoside pharmacology and for guiding the rational design of next-generation therapeutics.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

The integration of this compound research with systems biology and "omics" technologies is an emerging and critical direction for a comprehensive understanding of its biological effects. Recent advancements have already demonstrated the power of this approach. For example, quantitative proteomic analysis has been successfully applied to investigate the mechanisms through which this compound influences Non-Hodgkin Lymphoma (NHL) cells citeab.com. This study identified significant changes in protein expression, specifically highlighting proteins related to lipid peroxidation and inorganic ion binding processes citeab.com. The upregulation of the STEAP3 protein and the subsequent mediation of ferrous iron overload, leading to ferroptosis, were key findings from this proteomic investigation citeab.com.

Future research will expand upon these initial successes by:

Multi-Omics Profiling: Combining proteomics with transcriptomics (gene expression), metabolomics (metabolite profiles), and lipidomics (lipid profiles) to generate a holistic view of cellular responses to this compound treatment. This will allow for the identification of interconnected pathways and networks affected by the compound.

Network Pharmacology: Applying computational systems biology approaches to map this compound's interactions across complex biological networks, predicting synergistic or antagonistic effects with other compounds or pathways.

Biomarker Discovery: Identifying novel biomarkers of response or resistance to this compound, which could inform patient stratification and personalized medicine strategies in the future.

Computational Modeling: Developing sophisticated computational models that integrate diverse omics data to simulate this compound's effects at a systems level, predicting outcomes and guiding experimental design.

This holistic approach will provide an unparalleled depth of understanding regarding this compound's mechanism of action, its impact on cellular physiology, and its potential therapeutic applications.

Role of this compound in Modern Natural Product Drug Discovery and Development Paradigms

This compound, as a natural product derived from Streblus asper, holds a significant position in modern natural product drug discovery and development paradigms wikipedia.orgwikipedia.orgbmrb.ionih.govwikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgepa.govnih.govresearchgate.net. Natural products continue to be indispensable sources for novel therapeutic agents, either directly as drug candidates or as scaffolds for synthetic modification wikipedia.orgwikidata.org. This compound has been identified as a promising antitumor lead compound due to its potent activity against various cancer cell lines, including ovarian and breast cancer cells, demonstrated in both in vitro and in vivo hollow fiber assays mims.comguidetopharmacology.orgmdpi.comwikipedia.orgwikidata.orgwikipedia.org.

Its role in future drug discovery efforts is multifaceted:

Lead Optimization: this compound serves as a validated lead compound for further optimization through medicinal chemistry, aiming to improve its potency, selectivity, and pharmacokinetic properties while mitigating potential toxicity wikipedia.orgwikipedia.orgmims.combmrb.iomdpi.com. The existing SAR data and the identification of non-cytotoxic derivatives provide a strong basis for this wikipedia.orgwikipedia.orgiccmp.inlipidmaps.orgwikipedia.orgwikidata.org.

Mechanism-Based Drug Design: A deeper understanding of its molecular targets and downstream pathways (as discussed in 7.1 and 7.4) will enable rational, mechanism-based drug design, allowing for the development of highly targeted therapies.

Addressing Drug Resistance: By targeting novel pathways or exhibiting unique mechanisms of action (e.g., induction of ferroptosis), this compound and its derivatives may offer strategies to overcome existing drug resistance mechanisms in cancer therapy citeab.comwikipedia.org.

Clinical Translation: As a cardiac glycoside, this compound benefits from a general understanding of the pharmacodynamic and pharmacokinetic profiles of this class of compounds, which could potentially facilitate its progression towards clinical trials, similar to other cardiac glycosides that have undergone Phase I and II studies citeab.com.

Inspiration for Synthetic Chemistry: Even if this compound itself does not reach widespread clinical use, its unique chemical scaffold and biological activity can inspire the synthesis of entirely new chemical entities with improved therapeutic profiles.

In essence, this compound exemplifies the enduring value of natural products in providing structurally diverse and biologically active molecules that continue to drive innovation in the search for new drugs.

Q & A

Basic Research Questions

Q. How is Strebloside structurally characterized and differentiated from other cardiac glycosides like digoxin?

- Methodological Answer : Structural elucidation involves NMR spectroscopy (e.g., H, C, and 2D NMR) to assign stereochemistry and glycosidic linkages. Comparative analysis with digoxin includes ECD (electronic circular dichroism) and X-ray crystallography for absolute configuration confirmation. For example, (+)-strebloside’s configuration was confirmed via ECD and comparison with digoxin’s X-ray data .

Q. What in vitro models are commonly used to assess this compound’s cytotoxicity?

- Methodological Answer : Standardized cell lines like HeLa (cervical cancer), HT-29 (colon cancer), and H1299 (non-small cell lung cancer) are utilized. Cytotoxicity is quantified via IC values using assays such as MTT or SRB. For instance, (+)-strebloside exhibits IC values of 0.17 µM (HT-29) and 0.11 µM (H1299), outperforming digoxin in these models .

Q. What are the primary molecular targets of this compound in cancer research?

- Methodological Answer : Key targets include:

- Na/K-ATPase : Validated via molecular docking and competitive binding assays against digoxin .

- PI3K/Akt and KEAP1-MDM2 pathways : Investigated using kinase inhibition assays and protein-protein interaction studies. This compound docks into PI3K’s active pocket, inhibiting downstream Akt signaling .

Advanced Research Questions

Q. How can researchers design experiments to validate this compound’s dual inhibition of HIF-1 and NF-κB signaling?

- Methodological Answer :

- Hypoxia-mimetic assays : Expose cancer cells to CoCl (hypoxia inducer) and measure HIF-1α levels via Western blot after this compound treatment.

- NF-κB luciferase reporter assays : Quantify transcriptional activity in cells treated with TNF-α (NF-κB activator) and this compound.

- Cross-validate using siRNA knockdown of FIH-1 (a this compound target) to confirm pathway specificity .

Q. What methodologies resolve contradictions in this compound’s efficacy across cancer types (e.g., ovarian vs. lung cancer)?

- Methodological Answer :

- Comparative proteomics : Analyze differential expression of Na/K-ATPase isoforms (e.g., α1 vs. α3) across cancer types using mass spectrometry.

- Tumor microenvironment (TME) modeling : Use 3D spheroid cultures to simulate TME factors (e.g., pH, hypoxia) affecting drug uptake.

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., dosing schedules, cell line genetic backgrounds) .

Q. How is this compound’s in vivo efficacy evaluated, and what are critical parameters for reliable results?

- Methodological Answer :

- Hollow fiber assays : Implant immunodeficient mice (e.g., NCr nu/nu) with fibers containing cancer cells (e.g., MDA-MB-231 or OVCAR3). Administer this compound intraperitoneally (i.p.) and measure tumor viability.

- Key parameters : Dose optimization (e.g., 1–5 mg/kg daily), control for cardiac toxicity via ECG monitoring, and validate target engagement using immunohistochemistry (e.g., p53 upregulation) .

Q. What experimental strategies address potential off-target effects of this compound in non-cancerous tissues?

- Methodological Answer :

- Tissue-specific toxicity profiling : Compare IC values in primary human cardiomyocytes vs. cancer cells.

- CRISPR-Cas9 screens : Knock out putative off-target genes (e.g., FIH-1 in normal cells) to identify toxicity mechanisms.

- Prodrug development : Modify this compound’s glycoside moiety to enhance tumor-specific activation via β-glucuronidase (overexpressed in tumors) .

Key Methodological Considerations

- Reproducibility : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability in cytotoxicity assays .

- Data interpretation : Use statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Avoid overreliance on p-values; report effect sizes and confidence intervals .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and obtain institutional ethics approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.